molecular formula C26H28N4O3S B7523834 3-(3-imino-1H-isoindol-2-yl)-N-(4-methoxyphenyl)-4-piperidin-1-ylbenzenesulfonamide

3-(3-imino-1H-isoindol-2-yl)-N-(4-methoxyphenyl)-4-piperidin-1-ylbenzenesulfonamide

Cat. No.: B7523834
M. Wt: 476.6 g/mol
InChI Key: MVARVFRCLYBAEX-UHFFFAOYSA-N
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Description

3-(3-imino-1H-isoindol-2-yl)-N-(4-methoxyphenyl)-4-piperidin-1-ylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an isoindole moiety, a methoxyphenyl group, a piperidine ring, and a benzenesulfonamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-imino-1H-isoindol-2-yl)-N-(4-methoxyphenyl)-4-piperidin-1-ylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of an appropriate precursor, such as a phthalimide derivative, under acidic or basic conditions.

    Introduction of the Imino Group: The imino group can be introduced via a condensation reaction with an amine or ammonia.

    Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a methoxy-substituted benzene ring is introduced.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imino group or the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Products may include oxidized derivatives of the imino or methoxyphenyl groups.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Substituted derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 3-(3-imino-1H-isoindol-2-yl)-N-(4-methoxyphenyl)-4-piperidin-1-ylbenzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The imino group and the sulfonamide moiety are known to form hydrogen bonds with biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-amino-1H-isoindol-2-yl)-N-(4-methoxyphenyl)-4-piperidin-1-ylbenzenesulfonamide
  • 3-(3-hydroxy-1H-isoindol-2-yl)-N-(4-methoxyphenyl)-4-piperidin-1-ylbenzenesulfonamide

Uniqueness

Compared to similar compounds, 3-(3-imino-1H-isoindol-2-yl)-N-(4-methoxyphenyl)-4-piperidin-1-ylbenzenesulfonamide is unique due to the presence of the imino group, which can participate in specific chemical reactions and interactions. This uniqueness may confer distinct biological activities or chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3-imino-1H-isoindol-2-yl)-N-(4-methoxyphenyl)-4-piperidin-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-33-21-11-9-20(10-12-21)28-34(31,32)22-13-14-24(29-15-5-2-6-16-29)25(17-22)30-18-19-7-3-4-8-23(19)26(30)27/h3-4,7-14,17,27-28H,2,5-6,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVARVFRCLYBAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCCCC3)N4CC5=CC=CC=C5C4=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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